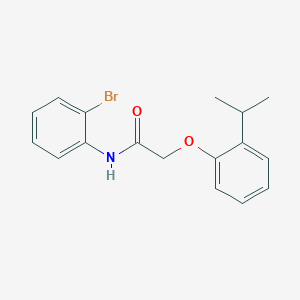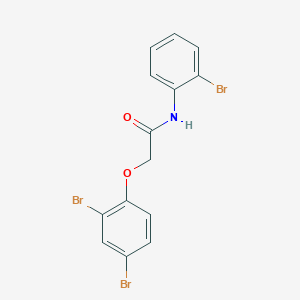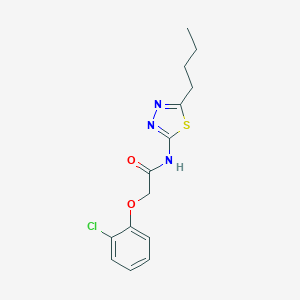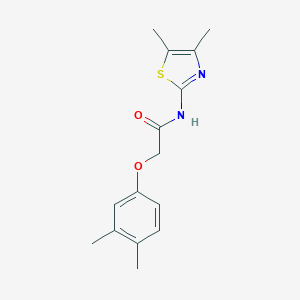![molecular formula C13H14ClF3N2O3 B284633 N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a synthetic compound that has been widely used in scientific research applications. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific protein kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on the specific protein kinase being targeted. In general, this compound has been found to have anti-proliferative effects on cancer cells, induce apoptosis in certain types of cancer cells, and inhibit the growth of bacteria. It has also been found to have neuroprotective effects in certain animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea in lab experiments is its potency as a protein kinase inhibitor. This compound has been found to be more potent than other commonly used inhibitors, making it a valuable tool for researchers. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. One area of interest is in the study of its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is in the development of more stable analogs of this compound, which could be used in a wider range of experiments. Finally, there is potential for this compound to be used in the development of new cancer therapies, particularly in combination with other drugs or treatments.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with sec-butylisocyanate in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain a pure compound. This synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been used in various scientific research applications. One of the most common applications is in the study of protein kinases. This compound has been found to be a potent inhibitor of several protein kinases, including PDK1 and CK2. It has also been used in the study of cancer cells, where it has been found to induce apoptosis in certain types of cancer cells.
Propriétés
Formule moléculaire |
C13H14ClF3N2O3 |
|---|---|
Poids moléculaire |
338.71 g/mol |
Nom IUPAC |
1-butan-2-yl-3-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C13H14ClF3N2O3/c1-3-7(2)18-11(20)19-13(12(15,16)17)21-9-5-4-8(14)6-10(9)22-13/h4-7H,3H2,1-2H3,(H2,18,19,20) |
Clé InChI |
NNIIJBBLKLLOQE-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)NC1(OC2=C(O1)C=C(C=C2)Cl)C(F)(F)F |
SMILES canonique |
CCC(C)NC(=O)NC1(OC2=C(O1)C=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)



![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)





![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)
